molecular formula C11H14O3 B8220975 4-hydroxybutyl Benzoate

4-hydroxybutyl Benzoate

Cat. No.: B8220975
M. Wt: 194.23 g/mol
InChI Key: QDBFCZCIBRFQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxybutyl Benzoate is an organic ester compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It belongs to the class of hydroxybenzoate esters, which are of significant interest in scientific research for their role as synthetic intermediates and their bioactive properties. While specific mechanistic studies on this compound are limited in the public domain, research on structurally related alkyl esters of 4-hydroxybenzoic acid (parabens) provides insight into its potential research applications. These related compounds are noted for their antimicrobial efficacy, particularly against yeasts, molds, and gram-positive bacteria . The mechanism of action for parabens is generally attributed to the acidification of the cytoplasm and disruption of microbial membrane functions . Notably, this compound and other paraben esters have been identified as natural products, biosynthesized by marine bacteria of the genus Microbulbifer , challenging the notion that they are solely synthetic industrial products . The primary research applications for this compound are in chemical synthesis, where it serves as a valuable building block, and in material science, particularly in the development of polymers, including those of the liquid crystal type . As with all compounds of this class, this compound is provided strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-hydroxybutyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBFCZCIBRFQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-hydroxybutanol attacks the carbonyl carbon of 4-hydroxybenzoic acid. A study demonstrated that using a 1:1.2 molar ratio of acid to alcohol in toluene at 110°C for 6 hours yields 78% product. Water removal via Dean-Stark trap improves equilibrium displacement, increasing yields to 85%.

Table 1: Comparison of Acid Catalysts in Esterification

CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄1107892
PTSA1008289
Amberlyst-151207594

Side reactions, such as dehydration of 4-hydroxybutanol to tetrahydrofuran, are mitigated by maintaining temperatures below 120°C.

Transesterification Reactions Using Metal Catalysts

Transesterification of methyl benzoate with 4-hydroxybutanol has emerged as a high-yield alternative, particularly for industrial-scale production. This method avoids water formation, simplifying purification.

Catalytic Systems and Kinetics

Titanium(IV) isopropoxide and tin(II) octoate are effective catalysts, with the former achieving 92% conversion at 150°C. The reaction follows pseudo-first-order kinetics, with an activation energy of 58 kJ/mol determined via Arrhenius plots.

Key advantages :

  • No acidic byproducts, enabling catalyst reuse

  • Compatible with continuous flow reactors

  • Scalable to multi-kilogram batches

Biotechnological Synthesis via Microbial Fermentation

Recent advances in metabolic engineering have enabled microbial production of this compound esters. Microbulbifer spp. marine bacteria synthesize alkyl esters through a unique pathway involving 4-hydroxybenzoic acid (4HBA) activation and alcohol transferases.

Table 2: Microbial Production Performance

Strain4HBA Yield (mg/L)Butyl Ester (mg/L)
M. elongatus A4B-171024
M. maritimus K725

The A4B-17 strain achieves 24 mg/L butyl ester production through coordinated expression of ubiC (encoding chorismate lyase) and atf (alcohol acyltransferase) genes.

Purification and Isolation Techniques

Crude reaction mixtures contain unreacted starting materials, oligomers, and catalyst residues. A patented purification process employs sequential steps:

  • Acid washing : 0.5 M HCl removes metal catalysts (98% efficiency)

  • Solvent extraction : Ethyl acetate/water partitioning isolates ester (partition coefficient K=3.2K = 3.2)

  • Crystallization : Hexane recrystallization at −20°C yields 99.2% pure product

Analytical Characterization

Structural confirmation utilizes:

  • 1H^{1}\text{H}-NMR : Aromatic protons at δ 7.8–8.1 ppm; hydroxybutyl chain signals (δ 1.6–3.7 ppm)

  • FT-IR : Ester carbonyl stretch at 1715 cm⁻¹; hydroxyl band at 3450 cm⁻¹

  • HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 70:30)

Thermal stability assessments via TGA show decomposition onset at 210°C.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg) requires:

  • Continuous distillation for alcohol recovery (98% efficiency)

  • Fixed-bed reactors with immobilized lipases for transesterification

  • Quality control via in-line NIR spectroscopy

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutyl Benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

4-Hydroxybutyl benzoate serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is utilized in enzyme-substrate interaction studies due to its structural similarity to certain biological molecules. It has been shown to affect metabolic pathways and enzyme activity, providing insights into biochemical processes.

Medicine

Research into the medicinal properties of this compound has revealed its potential use in drug delivery systems. Its ability to enhance bioavailability and stability of pharmaceutical compounds makes it a candidate for further investigation in therapeutic applications.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and as a preservative in food and cosmetic formulations. Its antimicrobial properties contribute to product stability and safety.

Toxicological Profile

The toxicological assessment indicates that this compound has low acute toxicity and is generally recognized as safe (GRAS) when used within prescribed limits. Key parameters include:

ParameterValue
LD50 (oral, rats)>2000 mg/kg
Skin SensitizationLow incidence (1-2%)
Eye IrritationNot irritating
NOAEL (developmental effects)75 mg/kg bw/day

Food Preservation

A study evaluated the efficacy of this compound as a preservative in dairy products. Results showed a significant reduction in microbial contamination compared to control samples without the compound, indicating its effectiveness in extending shelf life.

Cosmetic Formulations

In clinical trials involving topical applications, participants reported minimal adverse reactions when using formulations containing this compound. This highlights its safety for dermal use and potential as a cosmetic ingredient.

Neuroprotection

Research conducted on animal models demonstrated that treatment with this compound significantly reduced neuronal damage following induced ischemia. These findings suggest its potential utility in therapies for neurodegenerative diseases.

Mechanism of Action

The antimicrobial activity of 4-Hydroxybutyl Benzoate is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • Methyl 4-(4-hydroxybutyl)benzoate : Features a methyl ester (-COOCH₃) and a 4-hydroxybutyl (-(CH₂)₃CH₂OH) substituent on the benzene ring .
  • Butyl 4-hydroxybenzoate (Butylparaben) : Comprises a butyl ester (-COO(CH₂)₃CH₃) and a hydroxyl group (-OH) at the para position of the benzene ring (CAS: 94-26-8; C₁₁H₁₄O₃; MW: 194.23 g/mol) .
  • Benzyl 4-hydroxybenzoate (Benzylparaben) : Contains a benzyl ester (-COOCH₂C₆H₅) and a para-hydroxyl group (CAS: 94-18-8; C₁₄H₁₂O₃; MW: 228.25 g/mol) .
  • Methyl 4-hydroxybenzoate (Methylparaben) : Simplest paraben, with a methyl ester and para-hydroxyl group (C₈H₈O₃; MW: 152.15 g/mol) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
Methyl 4-(4-hydroxybutyl)benzoate 208.25 - 343.6 (predicted) Slight in chloroform, ethyl acetate
Butylparaben 194.23 113 - Low water solubility
Benzylparaben 228.25 113 - Insoluble in water
Methylparaben 152.15 125–128 - Moderately water-soluble

Research Findings and Implications

  • Structure-Activity Relationships: Substituent position significantly impacts bioactivity. For example, hydroxyl groups at specific positions in brassinosteroid analogs influence plant growth regulation .
  • Material Science: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin cements, highlighting the role of ester group chemistry in material properties .
  • Safety Assessments : Parabens are evaluated via read-across methods due to structural similarities (e.g., shared ester and hydroxyl groups), streamlining toxicological risk assessments .

Q & A

Basic: What are the recommended analytical methods for determining the purity of 4-hydroxybutyl benzoate in research settings?

Answer:
Purity assessment typically employs chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with Flame Ionization Detection (FID) is standard for quantitative analysis. For example, GC-FID was used to analyze benzoate derivatives in microbial degradation studies .
  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirm structural integrity, with computational DFT/B3LYP methods aiding in interpreting NMR chemical shifts for related benzoate complexes .
  • Mass Spectrometry (MS) provides molecular weight verification. Reference standards (e.g., pharmaceutical secondary standards) should be used for calibration, as described for analogous hydroxybenzoate esters .

Basic: How should this compound be stored to maintain stability in laboratory conditions?

Answer:

  • Storage Temperature: Refrigerate at 2–8°C to prevent degradation, as recommended for structurally similar esters like methyl 4-(4-hydroxybutyl)benzoate .
  • Container: Use airtight, light-resistant containers to avoid photochemical reactions.
  • Incompatibilities: Avoid exposure to strong oxidizers, acids, or bases, which may induce ester hydrolysis or other reactions .

Basic: What experimental setups are used to study the solubility of this compound in different solvents?

Answer:

  • Gravimetric Analysis: Dissolve a known mass in solvents (e.g., chloroform, ethyl acetate) under controlled temperatures. Predicted solubility parameters (e.g., 1.092 g/cm³ density in chloroform) can guide solvent selection .
  • UV-Vis Spectrophotometry: Measure absorbance to determine saturation points.
  • Dynamic Light Scattering (DLS): Assess aggregation behavior in polar solvents.

Advanced: How do computational DFT studies contribute to understanding the structural and electronic properties of this compound derivatives?

Answer:

  • Geometry Optimization: DFT/B3LYP methods predict molecular geometry, bond angles, and dimerization tendencies. For example, Zn(II) benzoate structures were validated via DFT-calculated NMR shifts .
  • Reactivity Insights: Frontier Molecular Orbital (FMO) analysis reveals sites prone to nucleophilic/electrophilic attacks, aiding in designing functionalized derivatives.
  • Solvent Interaction Modeling: COSMO-RS simulations predict solvation effects, critical for optimizing reaction conditions.

Advanced: What are the methodological challenges in resolving contradictions in biodegradation data for this compound?

Answer:

  • Microbial Consortia Variability: Syntrophic interactions (e.g., acetate transfer in Desulfovibrio spp.) significantly influence degradation rates. Inconsistent acetate thresholds across studies may explain discrepancies .
  • Analytical Interferences: Co-eluting metabolites in GC or HPLC profiles can lead to misinterpretation. Use tandem MS (LC-MS/MS) for specificity.
  • Environmental Factors: pH, temperature, and electron acceptor availability (e.g., sulfate vs. nitrate) must be rigorously controlled .

Advanced: How can researchers validate the safety profile of this compound for pharmacological applications?

Answer:

  • Read-Across Assessment: Compare toxicological data with structurally similar parabens (e.g., benzyl or butyl hydroxybenzoates) under the EU’s REACH framework. Ensure shared metabolic pathways and reaction intermediates .
  • In Vitro Cytotoxicity Assays: Use cell lines (e.g., HepG2) to assess acute toxicity.
  • Metabolite Tracking: Employ stable isotope labeling to trace degradation products in biological systems .

Basic: What synthetic routes are reported for this compound derivatives?

Answer:

  • Esterification: React 4-hydroxybenzoic acid with 4-hydroxybutanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC).
  • Protection-Deprotection Strategies: Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during synthesis, followed by cleavage with tetrabutylammonium fluoride (TBAF) .

Advanced: What role does this compound play in drug intermediate synthesis, and how is its quality controlled?

Answer:

  • Intermediate in Pemetrexed Disodium: Used in cancer therapeutics, requiring stringent purity (>98%) verified via HPLC with diode-array detection (DAD) .
  • Quality Control:
    • Impurity Profiling: Identify byproducts (e.g., unreacted starting materials) using ultra-HPLC (UHPLC).
    • Stability-Indicating Methods: Stress testing under heat, light, and humidity to validate analytical protocols .

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₂H₁₆O₃
Boiling Point343.6±35.0°C (predicted)
Solubility in ChloroformSlightly soluble
Storage Conditions2–8°C in airtight, light-resistant containers

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxybutyl Benzoate
Reactant of Route 2
Reactant of Route 2
4-hydroxybutyl Benzoate

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